
彭诺根宁
概述
描述
Pennogenin is a steroidal saponin, a type of natural product that is commonly found in various plant species. It is known for its diverse biological activities, including antifungal, cytotoxic, and antilipidemic effects . Pennogenin is often isolated from plants such as Cestrum nocturnum and Paris polyphylla .
科学研究应用
Pennogenin 具有广泛的科学研究应用:
作用机制
Pennogenin 的作用机制涉及它与各种分子靶标和途径的相互作用。 例如,Pennogenin-3-O-α-L-鼠李糖基-(1→2)-[α-L-鼠李糖基-(1→3)]-β-D-葡萄糖苷 (螺环唑 A) 通过激活非小细胞肺癌细胞中的 p38 丝裂原活化蛋白激酶 (MAPK) 途径诱导自噬性细胞死亡 。 此外,Pennogenin 增强线粒体氧化能力,导致脂肪细胞中脂质积累减少 .
安全和危害
未来方向
Pennogenin-3-O-α-L-Rhamnopyranosyl-(1→2)-[α-L-Rhamnopyranosyl-(1→3)]-β-D-Glucopyranoside (Spiroconazol A) isolated from Dioscorea bulbifera L. var. sativa induces autophagic cell death by p38 MAPK activation in NSCLC cells . This suggests potential therapeutic applications in the treatment of NSCLC .
生化分析
Biochemical Properties
Pennogenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves glycosyltransferases, such as PpUGT6, which catalyze the glycosylation of pennogenin, leading to the formation of pennogenin saponins . These saponins exhibit various biological activities, including antifungal properties. Additionally, pennogenin interacts with enzymes involved in steroid biosynthesis, influencing the production of other bioactive steroids .
Cellular Effects
Pennogenin exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, pennogenin has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . It can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular responses. Additionally, pennogenin affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of pennogenin involves its interactions with biomolecules at the molecular level. Pennogenin binds to specific receptors and enzymes, leading to the inhibition or activation of these targets. For example, pennogenin has been shown to inhibit the activity of certain enzymes involved in steroid biosynthesis, thereby affecting the production of other steroids . Additionally, pennogenin can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
准备方法
合成路线和反应条件
Pennogenin 的合成通常涉及利用薯蓣皂苷元(一种天然存在的甾体皂苷元)的完整骨架。 合成中的关键步骤是胆甾-5-烯-16,22-二酮-3,26-二醇到胆甾-5,16-二烯-22-酮-3,26-二醇的区域选择性转化 。 这种转化可以使用各种试剂和条件来实现,包括糖基卤化物、三氯亚氨酸酯和硫代糖苷 .
工业生产方法
Pennogenin 的工业生产通常涉及从植物来源提取和分离。 例如,夜香树的甲醇粗提物可以被分级分离以分离 Pennogenin 四糖苷 。 该过程包括抗真菌测定引导的分级分离和光谱鉴定。
化学反应分析
反应类型
Pennogenin 会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是在三氟化硼乙醚 (BF3·Et2O) 的存在下,将 Pennogenin 3,17-二乙酸酯转化为 22-氧代-(20S,25R)-胆甾-5-烯-3β,16α,17α,26-四醇 3,16-二乙酸酯 .
常用试剂和条件
Pennogenin 反应中常用的试剂包括三氟化硼乙醚、糖基卤化物、三氯亚氨酸酯和硫代糖苷 。 这些反应通常需要特定的条件,例如受控温度和溶剂,以实现所需的转化。
形成的主要产物
Pennogenin 反应形成的主要产物包括各种甾体衍生物,例如胆甾-5,16-二烯-22-酮-3,26-二醇和 22-氧代-(20S,25R)-胆甾-5-烯-3β,16α,17α,26-四醇 .
相似化合物的比较
Pennogenin 与其他甾体皂苷(如薯蓣皂苷元和螺环唑 A)相似。它在其特定的生物活性 and 化学性质方面是独特的:
薯蓣皂苷元: 用作合成 Pennogenin 的起始原料.
螺环唑 A: 对癌细胞表现出强烈的细胞毒作用并诱导自噬.
木薯苷 A: 另一种具有细胞毒作用的甾体皂苷.
属性
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHBUHOUUETMI-WJOMMTHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903924 | |
| Record name | Pennogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-89-1 | |
| Record name | Pennogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pennogenin?
A1: Pennogenin is a steroidal sapogenin, meaning it serves as the core structure for various steroidal saponins. It's found in several plant species, notably those belonging to the genus Paris (e.g., Paris polyphylla) which are traditionally used in Chinese medicine.
Q2: What are the primary sources of pennogenin?
A2: Pennogenin is primarily found in plants of the genus Paris, particularly Paris polyphylla var. yunnanensis. Other sources include Trillium tschonoskii, Paris quadrifolia, and Aspidistra species. [, , , , ]
Q3: What is the chemical structure of pennogenin?
A3: Pennogenin is a spirostanol steroid with a hydroxyl group at position 3. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. [, , , ]
Q4: Can you provide details about the spectroscopic data of pennogenin?
A4: While specific spectroscopic data for pennogenin itself isn't extensively discussed in the provided papers, many focus on the spectroscopic characterization of its glycosylated forms (pennogenin saponins). Techniques like 1D and 2D NMR (including 1H NMR, 13C NMR, DEPT, HSQC, HMBC), and mass spectrometry (MS) are commonly used for structure elucidation. [, , , ]
Q5: How does the structure of pennogenin differ from diosgenin?
A5: Both are spirostanol steroids, but a key difference lies in the presence of an additional hydroxyl group at the C-17 position in pennogenin. This difference significantly influences their reactivity and biological activity. [, ]
Q6: What is the significance of the hydroxyl group at the C-3 position of pennogenin?
A6: The C-3 hydroxyl group is the primary site for glycosylation, leading to the formation of various pennogenin saponins. The type and linkage of the sugar moieties significantly impact the biological activity of these compounds. [, ]
Q7: What are pennogenin glycosides?
A7: Pennogenin glycosides, or pennogenin saponins, are formed by the attachment of sugar molecules (like glucose, rhamnose, arabinose) to the pennogenin aglycone, primarily at the C-3 hydroxyl group. These sugar moieties play a crucial role in the biological activity and pharmacological properties of the resulting compounds. [, , , ]
Q8: What are some notable biological activities exhibited by pennogenin glycosides?
A8: Pennogenin glycosides have been reported to exhibit a range of biological activities, including:
- Platelet aggregation: Certain pennogenin glycosides act as strong platelet agonists, promoting hemostasis and inducing platelet aggregation. This activity has been linked to their use in traditional medicine for treating abnormal uterine bleeding. []
- Cytotoxicity: Some pennogenin saponins have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, cervical, breast, and liver cancer cells. [, , ]
- Antifungal activity: Several studies have highlighted the antifungal potential of pennogenin glycosides, particularly against Fusarium species. One study identified a pennogenin tetraglycoside as a potential inhibitor of Fusarium kuroshium, a causal agent of Fusarium dieback. []
- Induction of myometrial contraction: Research suggests that pennogenin tetraglycoside can stimulate rat myometrial contractions by enhancing MLC20 phosphorylation, mediated by the PLC-IP3 and RhoA/ROK signaling pathways. []
Q9: How do structural modifications of pennogenin glycosides affect their activity?
A9: Structure-activity relationship (SAR) studies suggest that both the aglycone (pennogenin) and the sugar moieties are essential for the biological activity of pennogenin glycosides.
- Aglycone: Modifications to the pennogenin core, such as the introduction of double bonds or additional hydroxyl groups, can influence its interactions with target molecules and consequently alter its activity. [, ]
- Sugar moieties: The type, number, sequence, and linkage of sugar molecules attached to pennogenin significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For example, increasing the number of sugar units generally enhances the water solubility of the saponin. [, , , ]
Q10: Are there any analytical methods for the quantification of pennogenin and its glycosides?
A10: Yes, several analytical methods have been developed for the characterization and quantification of pennogenin and its glycosides, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation and quantification of pennogenin glycosides in plant extracts and biological samples. [, , , ]
- Ultra high-performance liquid chromatography (UHPLC): UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for faster and more efficient analysis of complex mixtures. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds and can be used to identify and quantify pennogenin after hydrolysis of its glycosides. []
Q11: Has the pharmacokinetics of pennogenin diglycoside been studied?
A11: Yes, at least one study investigated the pharmacokinetics of pennogenin diglycoside in rats. The study developed a sensitive HPLC-MS method for quantifying the compound in rat plasma and applied it to study its pharmacokinetic profile after intravenous and oral administration. []
Q12: What are the potential applications of pennogenin and its derivatives?
A12: The diverse biological activities of pennogenin glycosides make them promising candidates for various applications, including:
- Development of new drugs: The cytotoxic and antifungal activities of certain pennogenin glycosides suggest potential for developing new anticancer and antifungal agents. [, , , ]
- Hemostatic agents: The potent platelet-aggregating activity of some pennogenin glycosides could be exploited for developing novel hemostatic drugs for controlling bleeding. [, ]
- Traditional medicine: Given their long history of use in traditional Chinese medicine, pennogenin-containing plants and their extracts could be further explored for their therapeutic potential in treating various ailments. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



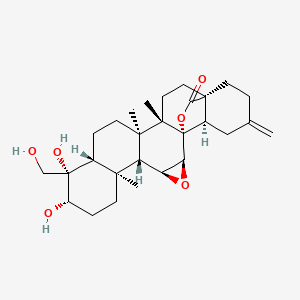
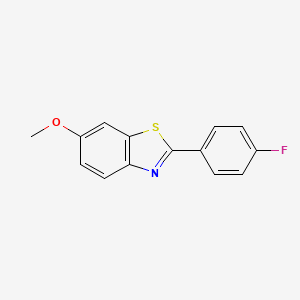
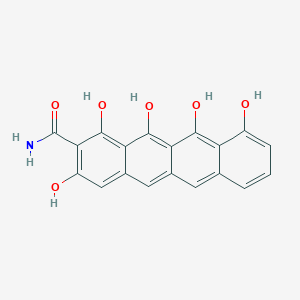
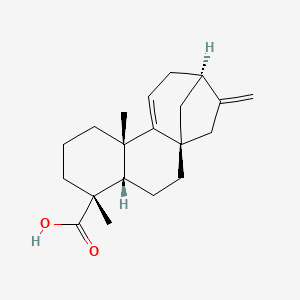

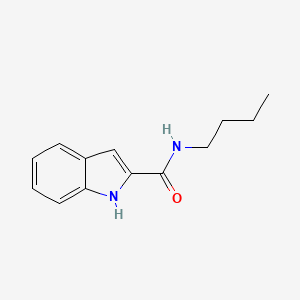
![2-[[(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3-[2-(dipropylamino)-2-oxoethoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]oxy]-N,N-dipropylacetamide](/img/structure/B1253061.png)
![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)
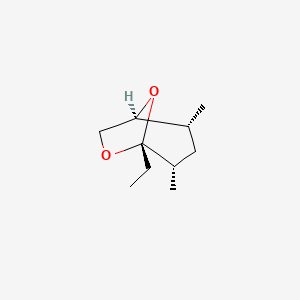
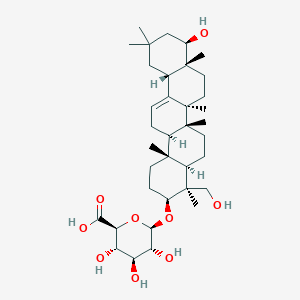
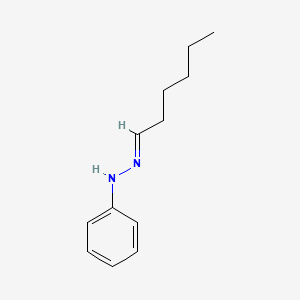
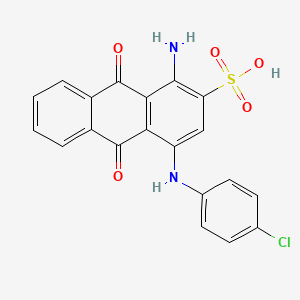
![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)
